N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
Description
This compound features a 1,3-oxazinan-2-yl core substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide side chain modified with a propyl group.
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEWDQCVQZRWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps, starting with the preparation of 4-methoxybenzenesulfonyl chloride . This intermediate is then reacted with other reagents to form the oxazinan ring and subsequently the ethanediamide chain. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxazinan ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The compound’s uniqueness lies in its 4-methoxybenzenesulfonyl substituent and N-propyl ethanediamide side chain. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison
Functional Implications
- KN-93 (), which shares the 4-methoxybenzenesulfonyl group, is a CaMKII inhibitor, suggesting the target compound may interact with kinase domains, though its specific activity remains unconfirmed.
- KN-93’s N-(2-hydroxyethyl) side chain () introduces polarity, which may improve aqueous solubility relative to the target compound’s propyl chain.
Pharmacological and Biochemical Insights
- Kinase Inhibition Potential: KN-93’s structural similarity (4-methoxybenzenesulfonyl group) suggests the target compound may share kinase-modulating properties. However, the absence of a hydroxyethyl group (as in KN-93) might reduce CaMKII affinity .
- Opioid Tolerance Reversal : KN-93 reverses morphine tolerance via CaMKII inhibition (). The target compound’s propyl group could alter pharmacokinetics, warranting further study.
Biological Activity
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 477.5 g/mol. The structure features a 1,3-oxazinan ring, which is known for its role in various biological activities, particularly in the inhibition of specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl and methoxy groups are crucial for binding to specific enzymes, potentially modulating their activity. This interaction can lead to the inhibition or activation of particular biochemical pathways.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This suggests that this compound may exhibit anticancer properties by disrupting normal cell division processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. The results indicate significant antiproliferative activity:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition |
| 5c | MCF-7 | 52.8 | Cell cycle arrest |
| 5g | A2780/RCIS | 20.0 | G2/M phase arrest |
These findings suggest that modifications in the structure can enhance the cytotoxic potential of similar compounds.
Case Studies
- Tubulin Inhibition : A study involving oxazinonaphthalene derivatives demonstrated that several analogs inhibited tubulin polymerization, leading to significant cytotoxic effects on cancer cells. This compound could potentially exhibit similar mechanisms due to its structural similarities with known tubulin inhibitors .
- Anticancer Activity : In a recent evaluation of a series of oxazinan derivatives, several compounds showed promising results against resistant cancer cell lines. The study highlighted that modifications in the oxazinan structure could lead to enhanced activity against tumors that exhibit resistance to conventional therapies .
Q & A
Q. What are the standard synthetic routes for N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions:
- Sulfonyl Group Introduction : The 4-methoxybenzenesulfonyl group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCM as a solvent) .
- Oxazinan Ring Formation : Cyclization reactions using catalysts like Pd(0) for Suzuki-Miyaura coupling may be employed to assemble the 1,3-oxazinan moiety .
- Ethanediamide Linkage : Amide bond formation between the oxazinan intermediate and N-propylethanediamine is achieved using carbodiimide-based coupling agents (e.g., EDC/HCl) . Validation : Intermediates are characterized via H/C NMR (to confirm regiochemistry) and HPLC (≥98% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for assessing purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar impurities .
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H NMR (in DMSO-d6) identifies proton environments (e.g., sulfonyl and amide protons) .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic forms by analyzing melting points and enthalpy changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Discrepancies often arise from solvent polarity, temperature, and crystallinity. A systematic approach includes:
- Solvent Screening : Test solubility in DMSO, methanol, and chloroform at 25°C and 40°C to assess temperature dependence .
- Crystallinity Analysis : Compare X-ray diffraction (XRD) patterns of batches to identify polymorphic differences affecting solubility .
- Validation : Cross-reference with literature using standardized protocols (e.g., OECD 105 guidelines for shake-flask method) .
Q. What strategies optimize the reaction yield of the oxazinan ring formation under varying catalytic conditions?
- Catalyst Screening : Compare Pd(0) (e.g., Pd(PPh3)4) vs. Pd(II) (e.g., PdCl2) in Suzuki-Miyaura coupling. Pd(0) typically offers higher yields (75–90%) but requires inert atmospheres .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products. Use 5 Å molecular sieves to control moisture .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .
Q. How does the sulfonyl group influence the compound’s stability under acidic or basic conditions?
- Hydrolytic Stability Testing : Incubate the compound in pH 2 (HCl) and pH 10 (NaOH) buffers at 37°C for 24 hrs. Monitor degradation via HPLC .
- Mechanistic Insight : The electron-withdrawing sulfonyl group increases susceptibility to nucleophilic attack in basic conditions, leading to sulfonate cleavage. Acidic conditions may protonate the oxazinan nitrogen, destabilizing the ring .
- Mitigation : Co-formulate with stabilizers (e.g., antioxidants like BHT) or use enteric coatings for pH-dependent release .
Q. What experimental frameworks assess the environmental fate of this compound in aquatic systems?
- Fate Studies : Follow OECD 308 guidelines to measure biodegradation in water-sediment systems. Use LC-MS/MS to quantify parent compound and metabolites .
- Bioaccumulation Potential : Determine logP values experimentally (e.g., shake-flask method) or via computational models (e.g., EPI Suite). LogP >3 suggests high bioaccumulation risk .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hr EC50) and algal growth inhibition tests (72-hr IC50) .
Data Analysis & Methodological Challenges
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites. Active metabolites may explain in vivo efficacy despite poor in vitro activity .
- Dose-Response Alignment : Apply allometric scaling to reconcile in vitro IC50 values with effective in vivo doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
